molecular formula C22H19NO3S B11169700 Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate

Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11169700
M. Wt: 377.5 g/mol
InChI Key: JQNGCSOWHZOBJV-UHFFFAOYSA-N
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Description

Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is an organic compound with the molecular formula C22H19NO3S It is a complex molecule that features a benzoate ester, an amide linkage, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Amide Linkage: This can be achieved by reacting 4-aminobenzoic acid with phenyl(phenylsulfanyl)acetyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting amide can then be esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The phenylsulfanyl group may participate in redox reactions, while the amide and ester linkages could interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[phenyl(phenylsulfonyl)acetyl]amino}benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Methyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate: Similar structure but with a thioether group instead of a sulfanyl group.

Uniqueness

Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 4-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate

InChI

InChI=1S/C22H19NO3S/c1-26-22(25)17-12-14-18(15-13-17)23-21(24)20(16-8-4-2-5-9-16)27-19-10-6-3-7-11-19/h2-15,20H,1H3,(H,23,24)

InChI Key

JQNGCSOWHZOBJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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